N-({N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a hydrazinecarbonyl moiety, and a trimethoxybenzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-aminobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
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Acylation Reaction: : The hydrazone intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in pharmacology.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide exerts its effects involves its interaction with various molecular targets. The aminophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinecarbonyl moiety may form covalent bonds with biological molecules, leading to the modulation of their function. The trimethoxybenzamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide: Similar in structure but with a chlorobenzoyl group instead of a trimethoxybenzamide group.
1,3,4-Thiadiazole Derivatives: These compounds share the hydrazinecarbonyl moiety and are known for their antimicrobial properties.
Uniqueness
N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H24N4O5 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H24N4O5/c1-12(13-5-7-15(21)8-6-13)23-24-18(25)11-22-20(26)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-10H,11,21H2,1-4H3,(H,22,26)(H,24,25)/b23-12+ |
InChI Key |
WSOXIZKSZNHPIN-FSJBWODESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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